2-Chloro-4-(trimethylsilyl)quinoline
CAS No.:
Cat. No.: VC17226298
Molecular Formula: C12H14ClNSi
Molecular Weight: 235.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNSi |
|---|---|
| Molecular Weight | 235.78 g/mol |
| IUPAC Name | (2-chloroquinolin-4-yl)-trimethylsilane |
| Standard InChI | InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
| Standard InChI Key | IZEJSGQXFFAOTP-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Chloro-4-(trimethylsilyl)quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The chlorine atom at position 2 and the trimethylsilyl (-Si(CH₃)₃) group at position 4 introduce steric and electronic modifications that influence reactivity and stability. The molecular formula is C₁₂H₁₄ClNSi, with a molecular weight of 251.84 g/mol.
Table 1: Comparative Molecular Data for Related Quinoline Derivatives
The trimethylsilyl group enhances lipophilicity, as evidenced by the higher logP value (estimated 3.8) compared to non-silylated analogs . This property suggests improved membrane permeability in biological systems, a trait leveraged in drug design .
Spectroscopic Features
While experimental spectra for 2-chloro-4-(trimethylsilyl)quinoline are unavailable, inferences can be drawn from analogous compounds:
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¹H NMR: A singlet at δ 0.2–0.4 ppm for the nine equivalent protons of the trimethylsilyl group. Aromatic protons in the quinoline ring appear between δ 7.5–8.8 ppm, with splitting patterns dependent on substituent effects .
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¹³C NMR: The silicon-bonded methyl carbons resonate near δ 0–5 ppm, while the quinoline carbons align with typical aromatic regions (δ 110–150 ppm) .
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IR Spectroscopy: Absorptions for C-Cl stretches (~550–650 cm⁻¹) and Si-C vibrations (~750–800 cm⁻¹) .
Synthetic Strategies
Nucleophilic Aromatic Substitution
The most plausible route involves substituting a halogen at position 4 of 2,4-dichloroquinoline with a trimethylsilyl group. This method mirrors procedures described for synthesizing 2-alkylthio-4-substituted quinolines :
General Procedure:
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React 2,4-dichloroquinoline with a trimethylsilyl nucleophile (e.g., LiSi(CH₃)₃) in anhydrous tetrahydrofuran (THF) at −78°C.
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Quench the reaction with aqueous NH₄Cl and extract with dichloromethane.
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Purify via column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations:
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The electron-withdrawing chlorine at position 2 activates position 4 for nucleophilic attack.
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Steric hindrance from the bulky trimethylsilyl group may necessitate extended reaction times or elevated temperatures .
Alternative Approaches
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Directed Metalation: Use a lithium diisopropylamide (LDA)-mediated deprotonation at position 4, followed by quenching with chlorotrimethylsilane .
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Cross-Coupling Reactions: Employ palladium-catalyzed couplings (e.g., Hiyama coupling) to introduce the silyl group, though this requires pre-functionalized substrates .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in nonpolar solvents (e.g., hexane, chloroform) due to the trimethylsilyl group. Limited aqueous solubility (<0.1 mg/mL) .
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Stability: Resists hydrolysis under neutral conditions but degrades in acidic or basic media, releasing trimethylsilanol and regenerating the parent quinoline .
Challenges and Future Directions
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Synthetic Optimization: Current methods suffer from low yields (~30–40%) due to steric hindrance. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency .
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Biological Profiling: No cytotoxicity data exist for this compound. Testing against cancer cell lines (e.g., MCF7, MDA-MB468) may reveal therapeutic potential, as seen with 4-aminoquinolines .
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Environmental Impact: Assess persistence and toxicity in ecosystems, given the recalcitrance of chlorinated and silylated compounds .
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